molecular formula C17H24N2OS B4193513 N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea

N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea

Cat. No.: B4193513
M. Wt: 304.5 g/mol
InChI Key: CMTXYUCHBBPYJQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The specific structure of N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea includes a 4-acetylphenyl group and a 2,3-dimethylcyclohexyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 2,3-dimethylcyclohexylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-acetylphenyl isothiocyanate+2,3-dimethylcyclohexylamineN-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea\text{4-acetylphenyl isothiocyanate} + \text{2,3-dimethylcyclohexylamine} \rightarrow \text{N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea} 4-acetylphenyl isothiocyanate+2,3-dimethylcyclohexylamine→N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea

The reaction mixture is typically heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea may involve larger-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The carbonyl group in the 4-acetylphenyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activity.

Comparison with Similar Compounds

N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea can be compared with other thiourea derivatives, such as:

  • N-phenyl-N’-cyclohexylthiourea
  • N-(4-methylphenyl)-N’-cyclohexylthiourea
  • N-(4-acetylphenyl)-N’-phenylthiourea

These compounds share similar structural features but differ in the substituents attached to the thiourea moiety. The presence of different substituents can influence their chemical reactivity, biological activity, and physical properties. N-(4-acetylphenyl)-N’-(2,3-dimethylcyclohexyl)thiourea is unique due to the combination of the 4-acetylphenyl and 2,3-dimethylcyclohexyl groups, which may impart specific properties and activities not observed in other thiourea derivatives.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(2,3-dimethylcyclohexyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-11-5-4-6-16(12(11)2)19-17(21)18-15-9-7-14(8-10-15)13(3)20/h7-12,16H,4-6H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTXYUCHBBPYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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